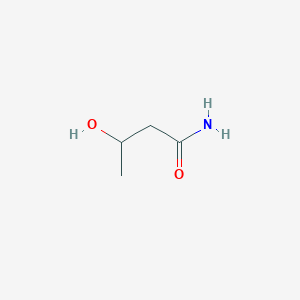

3-Hydroxybutanamid

Übersicht

Beschreibung

HBA is a fatty amide.

Wissenschaftliche Forschungsanwendungen

Hemmung von Matrixmetalloproteinasen

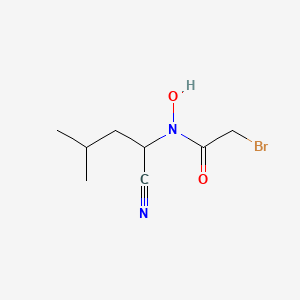

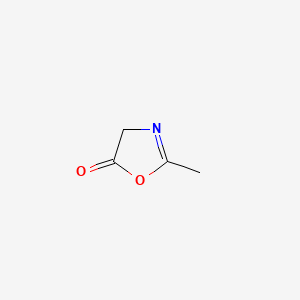

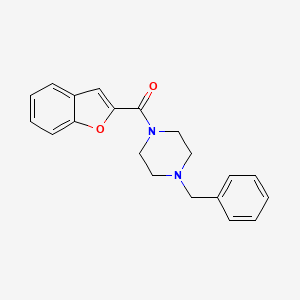

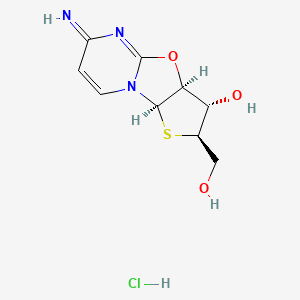

3-Hydroxybutanamid: Derivate wurden synthetisiert und auf ihre Fähigkeit zur Hemmung von Matrixmetalloproteinasen (MMPs) untersucht {svg_1}. MMPs sind Enzyme, die am Abbau von extrazellulären Matrixkomponenten beteiligt sind und an verschiedenen Krankheiten, einschließlich Krebs, beteiligt sind. Die Hemmung von MMPs durch diese Derivate kann potenziell zu neuen Behandlungen für Krankheiten führen, bei denen die MMP-Aktivität dysreguliert ist.

Zytotoxizität und Antitumoraktivität

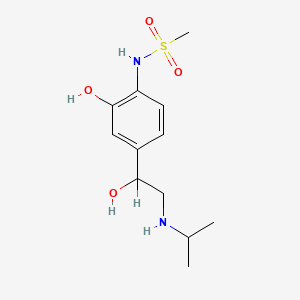

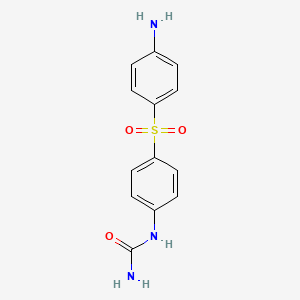

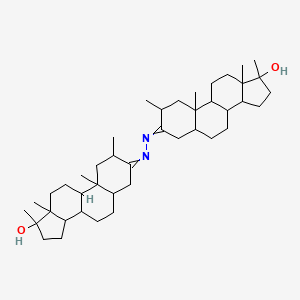

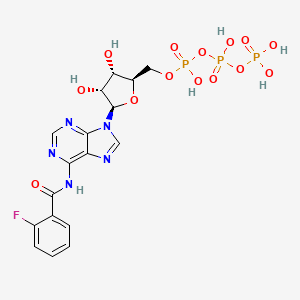

Untersuchungen haben gezeigt, dass bestimmte This compound-Derivate eine Zytotoxizität gegenüber Krebszelllinien aufweisen und Antitumoraktivitäten besitzen {svg_2}. Diese Ergebnisse deuten auf potenzielle Anwendungen bei der Entwicklung neuartiger Krebstherapien hin, insbesondere da diese Verbindungen eine geringe Toxizität gegenüber nicht-krebsartigen Zellen gezeigt haben.

Bioabbaubare Polymere in der Medizin

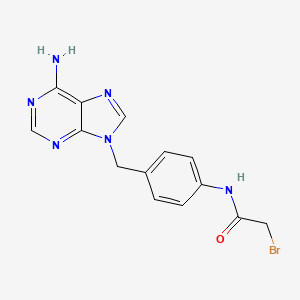

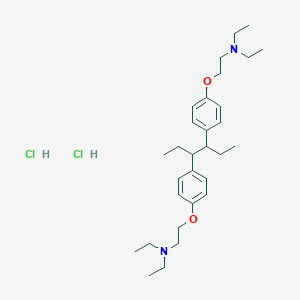

Poly(3-Hydroxybutyrat), ein Polymer, das mit This compound verwandt ist, wird zur Herstellung von bioabbaubaren medizinischen Geräten wie Prothesen, Pflastern, Stents und Stopfen verwendet, die für die regenerative Chirurgie bestimmt sind {svg_3}. Seine Biokompatibilität und Bioabbaubarkeit machen es zu einem hervorragenden Material für medizinische Anwendungen.

Tissue Engineering

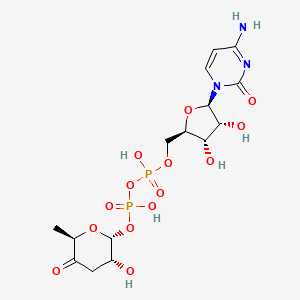

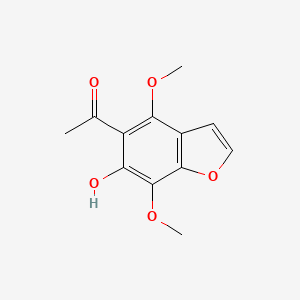

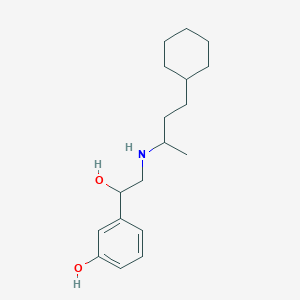

Im Bereich der Biotechnik werden Poly(3-Hydroxybutyrat)-basierte Biopolymersysteme, die This compound-Einheiten enthalten, als Zellkulturgerüste verwendet {svg_4}. Diese Materialien unterstützen das Wachstum und die Entwicklung von Zellen, wodurch sie für das Tissue Engineering und die regenerative Medizin unerlässlich sind.

Umweltanwendungen

Schichtengitterhydroxide (LDHs) aus This compound werden in Umweltanwendungen wie der Adsorption von Schadstoffen, der Wasserstoffproduktion und der grünen Chemie eingesetzt {svg_5}. Diese Materialien tragen dazu bei, die Umweltbelastung durch menschliche Aktivitäten zu reduzieren, indem sie sauberere und nachhaltigere Prozesse ermöglichen.

Industrielle Anwendungen

This compound: ist eine Verbindung mit verschiedenen industriellen Anwendungen aufgrund ihrer chemischen Eigenschaften. Es wird bei der Synthese anderer Chemikalien und Materialien verwendet, und seine Derivate werden auf ihre potenziellen Anwendungen in verschiedenen Industriesektoren untersucht {svg_6}.

Zukünftige Richtungen

New derivatives of N-Hydroxybutanamide have shown potential in inhibiting matrix metalloproteinases (MMPs), exhibiting low toxicity towards certain carcinoma cell lines, and demonstrating antitumor and antimetastatic effects in a mouse model of B16 melanoma . This suggests that these derivatives, particularly the iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide, could serve as a lead structure for the development of new MMP inhibitors .

Wirkmechanismus

Target of Action

3-Hydroxybutanamide, also known as bucetin, is an analgesic and antipyretic . It primarily targets matrix metalloproteinases (MMPs) , which are enzymes involved in the breakdown of extracellular matrix in normal physiological processes such as embryonic development, reproduction, and tissue remodeling, as well as in disease processes such as arthritis and metastasis .

Mode of Action

The interaction of 3-Hydroxybutanamide with its targets involves the inhibition of MMPs . Specifically, the iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide, a derivative of 3-Hydroxybutanamide, has shown to inhibit MMP-2, MMP-9, and MMP-14 with an IC50 of 1-1.5 μM .

Biochemical Pathways

The biochemical pathways affected by 3-Hydroxybutanamide are related to its inhibition of MMPs . The inhibition of these enzymes can affect various physiological and pathological processes, including tissue remodeling and disease progression . .

Pharmacokinetics

It is known that bucetin was withdrawn from use due to renal toxicity and risk of carcinogenesis, presumably due to differences in the rates of deacylation by microsomal enzymes leading to the formation of 4-ethoxyaniline .

Result of Action

The molecular and cellular effects of 3-Hydroxybutanamide’s action primarily involve the inhibition of MMPs, leading to potential changes in tissue remodeling and disease progression . In addition, it has been found that all the compounds exhibited low toxicity towards carcinoma cell lines HeLa and HepG2 .

Action Environment

It is known that the renal toxicity of bucetin is a manifestation of the formation of 4-ethoxyaniline and the subsequent inhibitory action(s) of this putative metabolite . This suggests that factors influencing the metabolic conversion of bucetin could potentially affect its action and efficacy.

Eigenschaften

IUPAC Name |

3-hydroxybutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-3(6)2-4(5)7/h3,6H,2H2,1H3,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOHIGOIEQKKEPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20332052 | |

| Record name | 3-hydroxybutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24311-45-3 | |

| Record name | 3-hydroxybutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxybutanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary metabolic pathways of N,N-Dimethylacetoacetamide (DMAAm), a compound related to 3-Hydroxybutanamide?

A1: Research on male F344 and Wistar-Han rats, and female B6C3F1 mice, reveals that DMAAm undergoes extensive metabolism primarily in the liver. [] The key metabolic transformations involve:

- N-demethylation: DMAAm can undergo N-demethylation to produce N-monomethylacetoacetamide (MMAAm). []

Q2: Can you describe the synthesis of (R)-4-methylazetidin-2-ones from 1,3-dioxin-4-ones, and how does 3-hydroxybutanamide play a role?

A2: The synthesis involves a multi-step process: []

Q3: What is known about the structure of bucetin and its relationship to 3-Hydroxybutanamide?

A3: Bucetin, an analgesic and antipyretic drug, is structurally similar to phenacetin. [] While its exact structure isn't detailed in the provided abstract, its designation as rac-N-(4-Ethoxyphenyl)-3-hydroxybutanamide reveals it is a racemic mixture containing the 3-hydroxybutanamide moiety. Further structural insights can be gained from analyzing its crystal structure. []

Q4: How does the chirality of 4-amino-3-hydroxybutanoic acid (GABOB) influence its incorporation into the brain?

A4: Research indicates that the (R)-enantiomer of GABOB exhibits preferential incorporation into the brain compared to its racemic counterpart (RS-GABOB) or the (S)-enantiomer. [] Interestingly, di-RS-GABOB-maleate, while containing the less active RS-GABOB, demonstrates enhanced brain penetration compared to RS-GABOB alone. This improved transport is attributed to the pharmacokinetic properties of di-RS-GABOB-maleate, allowing it to cross the blood-brain barrier more effectively. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6R,7S)-7-[[2-(carbamoylamino)-2-thiophen-2-ylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1209487.png)